molecular formula C25H33N3O4S B2373687 N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898407-14-2

N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No.: B2373687
CAS No.: 898407-14-2
M. Wt: 471.62
InChI Key: LKODJGKFAWNSTC-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide-based compound of significant interest in medicinal chemistry and pharmacological research. This high-purity reagent is characterized by its unique molecular structure, which integrates a 3,4-dimethylaniline group, a piperidine ring substituted with a 2,5-dimethylphenylsulfonyl unit, and a central oxalamide bridge. This specific architecture is designed to facilitate targeted interactions with biological macromolecules. Compounds featuring the oxalamide functional group, particularly those with variations in the dimethylphenyl and sulfonyl-piperidine substituents, have been identified as key scaffolds in the development of ligands for central nervous system targets . The structural motifs present in this molecule—specifically the sulfonylated piperidine and the N-aryl oxalamide—are frequently explored in neuroscience-oriented research for their potential to modulate neurotransmitter systems . Preliminary investigations into analogous structures suggest potential research applications in modulating serotonin receptor subtypes (e.g., 5-HT6), which are implicated in cognitive processes and affective disorders . The mechanism of action for related compounds often involves high-affinity binding to these protein-coupled receptors, leading to the modulation of intracellular signaling pathways. Furthermore, the presence of the sulfonamide group adjacent to the piperidine ring is a common feature in molecules that exhibit optimized blood-brain barrier penetration, making this compound a valuable chemical tool for in vitro neuropharmacological studies . Researchers utilize this compound as a critical intermediate or reference standard in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and target validation. It is supplied with comprehensive analytical data, including HPLC-MS for purity verification and NMR for structural confirmation, ensuring reliability and reproducibility in experimental settings. This product is intended for research and development purposes in a controlled laboratory environment. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O4S/c1-17-8-9-19(3)23(15-17)33(31,32)28-14-6-5-7-22(28)12-13-26-24(29)25(30)27-21-11-10-18(2)20(4)16-21/h8-11,15-16,22H,5-7,12-14H2,1-4H3,(H,26,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKODJGKFAWNSTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS Number: 898407-14-2) is a complex organic compound that exhibits significant potential in various biological contexts. This article delves into its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The compound features a multi-functional structure that includes:

  • Phenyl Rings : Two dimethyl-substituted phenyl groups enhance hydrophobic interactions.
  • Piperidine Ring : This cyclic amine contributes to the compound's interaction with biological targets.
  • Oxalamide Group : This functional group is known for its ability to form hydrogen bonds, which can be critical in enzyme-substrate interactions.

The molecular formula is C25H33N3O4SC_{25}H_{33}N_{3}O_{4}S with a molecular weight of 471.6 g/mol .

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The structural components suggest potential modulation of enzyme activity, particularly through interactions with hydrophobic pockets in proteins and hydrogen bonding with amino acids.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit specific enzymes involved in lipid metabolism and inflammatory processes. For instance:

  • Soluble Epoxide Hydrolase (sEH) : This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in cardiovascular health. Inhibition of sEH by this compound could lead to increased levels of EETs, potentially offering therapeutic benefits in cardiovascular diseases.

Case Studies

  • Antidepressant Activity : A study on structurally similar compounds has shown promise in treating major depressive disorder by modulating serotonin receptors. While specific data on this compound is limited, its structural analogs have exhibited significant activity against serotonin receptors (5-HT) and the serotonin transporter (SERT) .
  • Cancer Research : Preliminary studies suggest that compounds with similar oxalamide structures may exhibit anti-cancer properties through apoptosis induction in cancer cell lines. Further research is needed to explore this potential for this compound specifically.

Summary of Biological Activities

Activity TypePotential EffectsReferences
Enzyme InhibitionModulation of lipid metabolism via sEH inhibition
Antidepressant EffectsInteraction with serotonin receptors
Anti-cancer PotentialInduction of apoptosis in cancer cells

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes hypothetical comparisons based on structural analogs and methodologies inferred from .

Compound Structural Features Potential Applications Crystallographic Refinement Tools
Target Compound Dual dimethylphenyl groups; sulfonamide-piperidine-ethyl-oxalamide scaffold. Enzyme inhibition, drug discovery Likely SHELXL for small-molecule refinement
N1-(4-methylphenyl)-N2-(piperidin-2-yl)ethyl-oxalamide Single methylphenyl group; lacks sulfonamide moiety. Less potent in kinase assays SHELXS/SHELXD for structure solution
N1-(2,5-dimethylphenylsulfonyl)-piperidine derivatives Retains sulfonamide-piperidine core but lacks oxalamide linkage. Protease inhibition, antibacterial activity SHELXPRO for macromolecular interfaces

Key Observations:

Sulfonamide Role: The 2,5-dimethylphenylsulfonyl group could confer metabolic stability and solubility relative to non-sulfonylated analogs.

Scaffold Flexibility : The ethyl-oxalamide linker may allow conformational adaptability, a feature absent in rigid scaffolds.

Research Findings and Methodological Considerations

  • Structural Analysis : If crystallized, the target compound’s structure would likely be resolved using SHELX programs (e.g., SHELXL for refinement, SHELXS for solution), as these are industry standards for small-molecule crystallography .
  • Hypothetical SAR : Analogous compounds with truncated substituents (e.g., lacking sulfonamide or dimethyl groups) often show reduced potency, suggesting the target’s substituents are critical for activity.

Preparation Methods

Structural Overview and Synthetic Challenges

The target compound features three critical components:

  • N1-(3,4-Dimethylphenyl) moiety : A substituted aromatic group requiring regioselective coupling.
  • Piperidin-2-yl ethyl backbone : A nitrogen-containing heterocycle with a sulfonyl-protected amine.
  • Oxalamide linkage : A central –NHC(O)C(O)NH– group formed via condensation or dehydrogenative coupling.

Key synthetic challenges include:

  • Steric hindrance from the 3,4-dimethylphenyl and 2,5-dimethylphenylsulfonyl groups.
  • Regioselectivity in sulfonylation and oxalamide bond formation.
  • Catalyst compatibility for multi-step reactions.

Preparation Methodologies

Stepwise Synthesis via Tosylation and Oxalamide Formation

Piperidine Sulfonylation

The piperidine ring is functionalized via sulfonylation using 2,5-dimethylbenzenesulfonyl chloride. This step protects the secondary amine and introduces the aryl sulfonyl group.
Conditions :

  • Solvent: Dichloromethane or tetrahydrofuran.
  • Base: Triethylamine or pyridine to scavenge HCl.
  • Temperature: 0°C to room temperature.
  • Yield: 85–92%.

Mechanism :
$$
\text{Piperidine} + \text{RSO}2\text{Cl} \xrightarrow{\text{Base}} \text{RSO}2\text{-Piperidine} + \text{HCl}
$$
The sulfonyl group enhances stability and directs subsequent coupling reactions.

Ethyl Side Chain Introduction

A 2-(piperidin-2-yl)ethyl group is introduced via nucleophilic substitution or reductive amination.
Example :

  • React sulfonylated piperidine with 2-bromoethylamine hydrobromide in the presence of K$$2$$CO$$3$$.
  • Yield: 70–78%.
Oxalamide Bond Formation

The oxalamide linkage is formed using oxalyl chloride or ruthenium-catalyzed dehydrogenative coupling.

Method A: Oxalyl Chloride Route

  • React N1-(3,4-dimethylphenyl)amine with oxalyl chloride to form the acid chloride.
  • Couple with the sulfonylated piperidine-ethylamine under basic conditions.
    Conditions :
  • Solvent: THF, 0°C → RT.
  • Base: Diisopropylethylamine.
  • Yield: 65–72%.

Method B: Ruthenium-Catalyzed Dehydrogenative Coupling

  • Use ethylene glycol and amines with a Ru-PNNH pincer complex (e.g., Ru-5 ).
    Conditions :
  • Catalyst: 1 mol% Ru-5 , BuOK (1 mol%).
  • Solvent: Toluene/dimethoxyethane (1:1).
  • Temperature: 135°C, 24 hours.
  • Yield: 66–87%.

Comparison :

Parameter Oxalyl Chloride Ru-Catalyzed
Yield 65–72% 66–87%
Catalyst Cost Low High
Byproducts HCl H$$_2$$
Scalability Industrial Lab-scale

Palladium-Catalyzed Cyclization for Piperidine Formation

A modular approach constructs the piperidine ring in situ via palladium-catalyzed cyclization (Figure 1).

Procedure :

  • Prepare propargyl substrate with sulfonamide and aryl groups.
  • Cyclize using Pd(OAc)$$_2$$/Xantphos.
    Conditions :
  • Solvent: 1,4-Dioxane.
  • Temperature: 100°C, 12 hours.
  • Yield: 82–89%.

Advantages :

  • High regio- and stereochemical control.
  • Compatible with electron-deficient aryls.

Bimetallic Catalyzed Oxidative Carbonylation

Adapted from CN110041218A, this method uses CO and amines to form oxalamide precursors.

Steps :

  • Oxidative Carbonylation :
    • React CO, O$$2$$, and amine (e.g., 3,4-dimethylaniline) with Cu-Pd/Al$$2$$O$$_3$$.
    • Form oxamide derivative (R$$1$$NHC(O)C(O)NHR$$2$$).
  • Aminolysis :
    • Treat intermediate with NH$$_3$$/urea.

      Conditions :
  • Pressure: 2–5 MPa.
  • Temperature: 120–150°C.
  • Yield: 75–88%.

Mechanistic Insights

Sulfonylation and Steric Effects

The 2,5-dimethylphenylsulfonyl group introduces steric bulk, slowing subsequent reactions but improving crystallinity. Bulky bases (e.g., DIPEA) mitigate side reactions.

Oxalamide Formation Pathways

  • Oxalyl Chloride : Proceeds via nucleophilic acyl substitution (Figure 2a).
  • Ru-Catalyzed : Involves dehydrogenation of ethylene glycol to glyoxal, followed by coupling with amines (Figure 2b).

Comparative Analysis of Methods

Method Yield Cost Scalability Green Metrics
Stepwise (Oxalyl) 65–72% $$ High Moderate
Pd-Catalyzed Cyclization 82–89% $$$ Medium High
Ru-Catalyzed Coupling 66–87% $$$$ Low High
Bimetallic Carbonylation 75–88% $$ High Moderate

Key Findings :

  • Pd-catalyzed cyclization offers the highest yields but requires expensive catalysts.
  • Bimetallic methods balance cost and scalability for industrial applications.
  • Ru-catalyzed routes are atom-economical but limited by catalyst availability.

Q & A

Q. What are the key synthetic strategies for N1-(3,4-dimethylphenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?

The synthesis involves multi-step organic reactions:

  • Sulfonamide Formation : Reacting 2,5-dimethylbenzenesulfonyl chloride with piperidine derivatives under anhydrous conditions to introduce the sulfonyl-piperidine moiety. Solvent choice (e.g., dichloromethane) and temperature control (0–5°C) are critical to avoid side reactions .
  • Piperidine Functionalization : Alkylation of the piperidine nitrogen using ethylenediamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Oxalamide Coupling : Condensation of the intermediate amine with oxalyl chloride in the presence of a tertiary amine (e.g., triethylamine) to form the oxalamide bridge . Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How is the structural identity of this compound confirmed?

Advanced analytical techniques are employed:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions (e.g., dimethylphenyl groups at δ 2.2–2.4 ppm for methyl protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) confirms the molecular ion peak at m/z 507.23 (calculated for C₂₈H₃₄N₃O₄S⁺) .
  • Infrared (IR) Spectroscopy : Stretching vibrations at 1670 cm⁻¹ (C=O) and 1330 cm⁻¹ (S=O) validate functional groups .

Q. What purification methods ensure high yield and purity for this compound?

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7 ratio) removes unreacted starting materials .
  • Recrystallization : Ethanol/water mixtures enhance crystalline purity, monitored by HPLC (>98% purity) .

Advanced Research Questions

Q. What methodological approaches are used to analyze its enzyme inhibition mechanisms?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target enzymes (e.g., proteases), with dissociation constants (Kd) calculated from sensorgram data .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites, validated by mutagenesis studies (e.g., residue Trp215 critical for sulfonyl group interaction) .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Variation : Replace 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity. Compare IC₅₀ values in enzyme assays .
  • Piperidine Modifications : Introduce sp³-hybridized carbons (e.g., cyclopropane) to restrict conformational flexibility and improve selectivity .
  • Data Analysis : Use CoMFA (Comparative Molecular Field Analysis) to correlate structural features with activity trends .

Q. How to address contradictions in reported biological activities across studies?

  • Comparative Assays : Replicate experiments under standardized conditions (e.g., fixed ATP concentration in kinase assays) to eliminate variability .
  • Molecular Dynamics (MD) Simulations : Analyze ligand-receptor stability over 100 ns trajectories to resolve discrepancies in binding modes .

Methodological Notes

  • In Vivo Pharmacokinetics : Use rodent models to assess oral bioavailability. Plasma samples analyzed via LC-MS/MS for metabolite profiling (e.g., hydroxylated derivatives) .
  • Scale-Up Synthesis : Employ continuous flow reactors with residence time <5 min to improve yield (85% vs. batch 72%) and reduce waste .

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